molecular formula C4HCl2N3 B8280873 4,5-Dichloro-2-cyano-imidazole

4,5-Dichloro-2-cyano-imidazole

Cat. No. B8280873
M. Wt: 161.97 g/mol
InChI Key: BPNNULHRWUWMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-cyano-imidazole is a useful research compound. Its molecular formula is C4HCl2N3 and its molecular weight is 161.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-cyano-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-cyano-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-Dichloro-2-cyano-imidazole

Molecular Formula

C4HCl2N3

Molecular Weight

161.97 g/mol

IUPAC Name

4,5-dichloro-1H-imidazole-2-carbonitrile

InChI

InChI=1S/C4HCl2N3/c5-3-4(6)9-2(1-7)8-3/h(H,8,9)

InChI Key

BPNNULHRWUWMFE-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NC(=C(N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.4 g (0.1 mol) of 4,5-dichloro-2-trichloromethylimidazole prepared by treating the 4,5-dichloro-2-dichloromethylene-imidazole with dry HCl at -20° to +600° C., were introduced in small portions into 200 ml of ethanol saturated with ammonia, whilst cooling with ice and stirring vigorously. The mixture was stirred for a further 30 minutes at 50° C., the constituents which had not dissolved were then filtered off and the filtrate was evaporated under reduced pressure. The combined residues were dissolved in hot water. On acidifying the solution with dilute hydrochloric acid, the reaction product precipitated out. This was filtered off, washed with water and dried. In this way 14.6 g (90% of theory) of 4,5-dichloro-2-cyano-imidazole were obtained and after recrystallization from toluene this had a melting point of 187°-189° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

25.4 g (0.1 mol) of 4,5-dichloro-2-trichloromethyl-imidazole were introduced in small portions into 200 ml of ethanol saturated with ammonia, whilst cooling with ice and stirring vigorously. The mixture was stirred for a further 30 minutes at 50° C., the constituents which had not dissolved were then filtered off and the filtrate was evaporated under reduced pressure. The combined residues were dissolved in hot water. On acidifying the solution with dilute hydrochloride acid, the reaction product precipitated out. This was filtered off, washed with water and dried. In this way 14.6 g (90% of theory) of 4,5-dichloro-2-cyano-imidazole were obtained and after recrystallisation from toluene this had a melting point of 187°-189° C.
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